GR 196429
CAS No.: 170729-12-1
Cat. No.: VC0529199
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170729-12-1 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17) |
| Standard InChI Key | LTYWTNUOUBBVNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Characteristics
GR 196429 (CAS 170729-12-1) is a synthetic acetamide derivative characterized by a fused furoindole scaffold. Its IUPAC name, N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide, reflects the integration of a tetrahydrofuran ring with an indole backbone, substituted by an ethylacetamide side chain . The compound’s molecular structure grants it moderate lipophilicity (LogP ~2.1), facilitating blood-brain barrier penetration, as evidenced by ex vivo receptor occupancy assays showing CNS activity at 0.04 mg/kg doses .
Table 1: Fundamental Chemical Properties of GR 196429
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| CAS Registry | 170729-12-1 |
| SMILES | CC(=O)NCCN1CCc2ccc3c(c21)CCO3 |
The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and indolic nitrogen, optimizes receptor docking . X-ray crystallography data, though limited, suggest a planar furoindole system with the ethylacetamide chain adopting a gauche conformation relative to the fused ring system .
Synthetic and Stability Considerations
GR 196429 is synthesized via a multi-step sequence involving:
-
Cyclization of 5-methoxytryptamine to form the tetrahydrofuroindole core.
-
N-alkylation with 2-bromoethylacetamide to install the side chain .
Purification typically yields >98% purity by HPLC, with storage recommendations of -20°C for long-term stability . Accelerated stability studies indicate degradation <2% over 12 months at 4°C, primarily through oxidation at the indole C3 position .
Pharmacological Profile
Receptor Binding Affinity and Selectivity
GR 196429 exhibits subnanomolar affinity for human melatonin receptors, with pKi values of 9.9 (MT1) and 9.8 (MT2) in CHO cell assays . This contrasts with endogenous melatonin’s pKi of 10.2–10.5, suggesting slightly reduced intrinsic efficacy but comparable target engagement. Crucially, the compound shows >1,000-fold selectivity over 150+ screened receptors, including serotonin, dopamine, and adrenergic systems .
Table 2: Comparative Receptor Binding Profiles
| Target | GR 196429 pKi | Melatonin pKi |
|---|---|---|
| MT1 (CHO cells) | 9.9 | 10.4 |
| MT2 (CHO cells) | 9.8 | 10.1 |
| 5-HT2A | <5 | <5 |
| D2 Dopamine | <5 | <5 |
| α1-Adrenergic | <5 | <5 |
Mechanisms of Action
Melatonin Receptor Signaling Modulation
GR 196429’s MT1 agonism activates Gαi/o proteins, inhibiting adenylate cyclase and reducing intracellular cAMP. This downstream effect suppresses protein kinase A (PKA)-dependent phosphorylation of circadian locomotor output cycles kaput (CLOCK) proteins, altering Per/Cry gene transcription . In retinal models, 30 pM GR 196429 inhibits Ca²⁺-dependent dopamine release via MT1-mediated suppression of L-type calcium channels .
Circadian Rhythm Entrainment
The compound’s chronobiotic effects derive from MT1-dependent resetting of the suprachiasmatic nucleus (SCN) master clock. In vitro, 1-hour perfusion at zeitgeber time 10 induces phase advances up to 2.7h, comparable to melatonin but at 100-fold lower concentrations . This correlates with increased phosphorylation of mitogen-activated protein kinase (MAPK) and reduced glycogen synthase kinase-3β (GSK3β) activity in SCN neurons .
Research Challenges and Future Directions
Pharmacokinetic Limitations
Despite CNS penetration, GR 196429 exhibits rapid hepatic clearance (t₁/₂=1.2h in rats) due to CYP3A4-mediated N-deacetylation . Prodrug strategies, such as esterification of the acetamide moiety, are under investigation to prolong half-life while retaining receptor selectivity .
Clinical Translation Barriers
No human trials have been conducted, reflecting concerns about receptor tachyphylaxis and off-target effects in prolonged use. Genome-wide association studies propose MT1 polymorphisms (e.g., rs2119882) that may necessitate personalized dosing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume